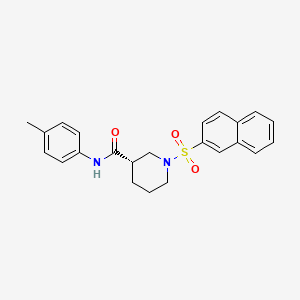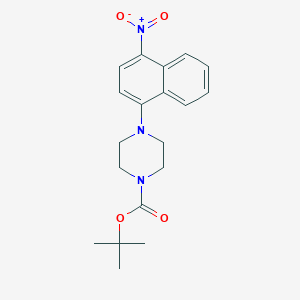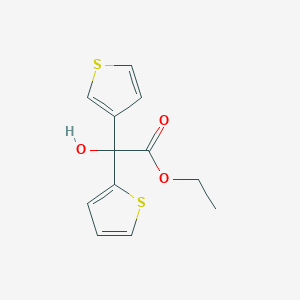
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous Amide; N-Nitroso N-Demethylorphenadrine; N-Nitroso N-Desmethylorphenadrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide, also known as N-Nitroso N-Demethylorphenadrine or N-Nitroso N-Desmethylorphenadrine, is a compound with the molecular formula C17H20N2O2. This compound is a nitroso derivative of desmethylorphenadrine, which is a metabolite of the muscle relaxant orphenadrine. The presence of the nitroso group in its structure makes it a subject of interest in various fields of research, including pharmaceutical and analytical chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide typically involves the nitrosation of desmethylorphenadrine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often require a controlled temperature to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve the same principles as laboratory synthesis, with optimization for yield and purity.
化学反应分析
Types of Reactions
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted amides or amines, depending on the reagents used.
科学研究应用
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide has several applications in scientific research:
Pharmaceutical Chemistry: Used as an analytical standard for the detection and quantification of nitroso impurities in pharmaceuticals.
Biological Research: Studied for its potential biological activity and interactions with biological molecules.
Industrial Chemistry: Used in the development of new synthetic methodologies and as a reference compound in quality control.
作用机制
The mechanism of action of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is not well-documented. as a nitroso compound, it may interact with biological molecules through nitrosation reactions, potentially modifying proteins and nucleic acids. The exact molecular targets and pathways involved would depend on the specific biological context.
相似化合物的比较
Similar Compounds
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)amine: The parent amine without the nitroso group.
N-Nitroso-N-methylurea: Another nitroso compound with different structural features.
Phenylacetone: A structurally related compound with a phenyl group attached to a carbonyl group.
Uniqueness
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is unique due to its specific nitroso group attached to a desmethylorphenadrine backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research purposes.
属性
CAS 编号 |
3028194-83-1 |
|---|---|
分子式 |
C17H20N2O2 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
N-methyl-N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]nitrous amide |
InChI |
InChI=1S/C17H20N2O2/c1-14-8-6-7-11-16(14)17(15-9-4-3-5-10-15)21-13-12-19(2)18-20/h3-11,17H,12-13H2,1-2H3 |
InChI 键 |
HKWRCWYPLJAFPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)






![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)

![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)

